4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline
Overview
Description
4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline is a useful research compound. Its molecular formula is C24H18N4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Recognition and Photophysical Properties : Derivatives of 1,10-phenanthroline are utilized in molecular recognition, photophysical studies, catalysis, redox properties, and DNA cleavages (Guo, Zheng, & Jiang, 2012).
Chemosensors for Cations and Anions : These compounds act as chemosensors, providing tools for sensing cations and anions in environmental and biological systems (Alreja & Kaur, 2016).
Spectrophotometric Applications : Certain derivatives are used for the spectrophotometric determination of iron in highly alkaline solutions (Poe, Eppen, & Whoolery, 1980).
Metal Complex Formation : Derivatives like 2,9-dihydrazino-1,10-phenanthroline can act as tridentate ligands and form complexes with various metals (Lewis & O'Donoghue, 1980).
Lithium-Ion Sensing : Some derivatives are effective as Li+-sensing agents for ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).
Photoredox Catalytic Activity : Copper(i) complexes with phenanthroline ligands exhibit efficient photoredox catalytic activity in atom-transfer radical-addition reactions (Cetin et al., 2017).
Anion Recognition Properties : Certain synthesized compounds exhibit selective recognition properties for various anions (Guan, 2010).
Excited State Lifetimes in Copper Derivatives : The addition of methyl substituents in phenanthroline can enhance the protective effect on the reactive charge-transfer excited state of copper(I) derivatives (Cunningham et al., 1999).
Synthesis of New Ligands : Samarium-promoted coupling with carbonyl compounds allows for the synthesis of new ligands, aiding in catalyst exploration (Weitgenant et al., 2004).
Biological Activity and DNA Binding : Methylated derivatives show greater biological activity and DNA binding properties (Brodie, Collins, & Aldrich-Wright, 2004).
Properties
IUPAC Name |
4-[9-(4-aminophenyl)-1,10-phenanthrolin-2-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H,25-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPZNAGYLSYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)N)N=C(C=C2)C5=CC=C(C=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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